molecular formula C29H20Cl2FN5OS3 B11513973 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11513973
M. Wt: 640.6 g/mol
InChI Key: NWZMNMBKGSYMHP-UHFFFAOYSA-N
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Description

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features a combination of triazole, benzothiazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through sulfanyl linkages.

    Preparation of Triazole Intermediate: The triazole ring is synthesized by reacting 2,4-dichlorophenylhydrazine with acetic acid and methyl isothiocyanate under reflux conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring is formed by reacting 2-aminothiophenol with 4-fluoronaphthalene-1-carbaldehyde in the presence of a base such as potassium carbonate.

    Coupling Reaction: The triazole and benzothiazole intermediates are then coupled using a sulfanyl linkage, typically achieved by reacting the triazole intermediate with a thiol derivative of the benzothiazole intermediate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkages, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of triazole and benzothiazole.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving triazole and benzothiazole derivatives.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. The triazole and benzothiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl linkages may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide lies in its combination of triazole, benzothiazole, and naphthalene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C29H20Cl2FN5OS3

Molecular Weight

640.6 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C29H20Cl2FN5OS3/c1-37-27(21-9-7-17(30)12-22(21)31)35-36-28(37)39-15-26(38)33-18-8-11-24-25(13-18)41-29(34-24)40-14-16-6-10-23(32)20-5-3-2-4-19(16)20/h2-13H,14-15H2,1H3,(H,33,38)

InChI Key

NWZMNMBKGSYMHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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